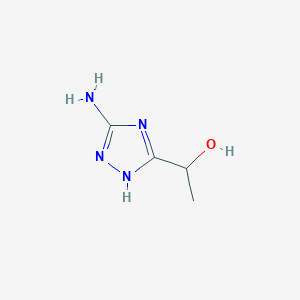

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol” is an organic compound . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H10N4O . The average mass is 142.159 Da and the monoisotopic mass is 142.085464 Da .

Chemical Reactions Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . Further studies are needed to understand the chemical reactions involving “this compound”.

Physical and Chemical Properties Analysis

The compound is expected to have a high solubility in water . The melting point is reported to be 220 °C (decomp) .

科学的研究の応用

1. Synthesis and Characterization

- Synthesis of Triazole Derivatives : Research by Nikpour and Motamedi (2015) demonstrated the synthesis of various triazole derivatives, including unexpected products from reactions with methyl iodide and sodium methylate.

- Characterization of Triazole Compounds : Nadeem et al. (2017) conducted a study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a compound closely related to 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol, focusing on its crystal structure, spectroscopic, electronic, and nonlinear optical properties.

2. Antimicrobial and Anticholinesterase Activities

- Antimicrobial Properties : Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives with significant antimicrobial activities against various bacterial and fungal strains.

- Cholinesterase Inhibition : A study by Mohsen (2012) identified certain triazole derivatives as potential anticholinesterase agents, indicating their usefulness in conditions related to cholinesterase activity.

3. Photophysical and Electronic Properties

- Nonlinear Optical Properties : Nadeem et al. (2017) also explored the nonlinear optical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, finding it to exhibit significantly higher hyperpolarizability compared to urea.

4. Antitubercular, Antiviral, and Anticancer Activities

- Broad Spectrum Activities : Research by Kumar and Rao (2008) developed compounds based on the triazole framework that exhibited promising antitubercular, antiviral, and anticancer activities.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXHEPGKUPBLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2626797.png)

![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)

![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)

![Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2626819.png)